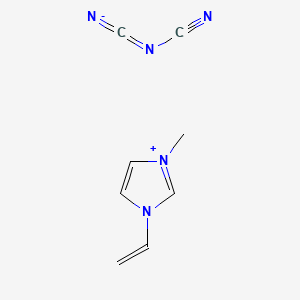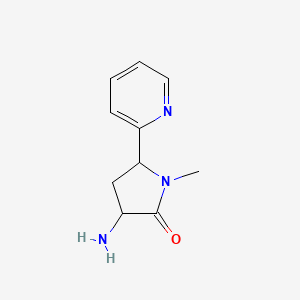![molecular formula C11H13NO4 B14882590 (S)-4-Ethyl-4-hydroxy-8-methoxy-1,4-dihydro-3H-pyrano[3,4-c]pyridin-3-one](/img/structure/B14882590.png)
(S)-4-Ethyl-4-hydroxy-8-methoxy-1,4-dihydro-3H-pyrano[3,4-c]pyridin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-Ethyl-4-hydroxy-8-methoxy-1,4-dihydro-3H-pyrano[3,4-c]pyridin-3-one is a heterocyclic compound that belongs to the pyranopyridine family This compound is characterized by its unique structure, which includes a pyridine ring fused to a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Ethyl-4-hydroxy-8-methoxy-1,4-dihydro-3H-pyrano[3,4-c]pyridin-3-one typically involves multi-step organic reactions. One common method includes the condensation of a suitable pyridine derivative with an aldehyde, followed by cyclization to form the pyran ring. The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(S)-4-Ethyl-4-hydroxy-8-methoxy-1,4-dihydro-3H-pyrano[3,4-c]pyridin-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the double bond in the pyran ring.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and various substituted derivatives of the original compound. These products can be further utilized in different applications, depending on their chemical properties .
Scientific Research Applications
(S)-4-Ethyl-4-hydroxy-8-methoxy-1,4-dihydro-3H-pyrano[3,4-c]pyridin-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (S)-4-Ethyl-4-hydroxy-8-methoxy-1,4-dihydro-3H-pyrano[3,4-c]pyridin-3-one involves its interaction with specific molecular targets. The hydroxyl and methoxy groups play a crucial role in its binding affinity to enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridines: These compounds share a similar pyridine ring structure but differ in the fused ring system.
Pyridine derivatives: Compounds like pyridine-4-aldoxime have similar functional groups but different overall structures.
Uniqueness
(S)-4-Ethyl-4-hydroxy-8-methoxy-1,4-dihydro-3H-pyrano[3,4-c]pyridin-3-one is unique due to its specific combination of functional groups and fused ring system.
Properties
Molecular Formula |
C11H13NO4 |
|---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
(4S)-4-ethyl-4-hydroxy-8-methoxy-1H-pyrano[3,4-c]pyridin-3-one |
InChI |
InChI=1S/C11H13NO4/c1-3-11(14)8-4-5-12-9(15-2)7(8)6-16-10(11)13/h4-5,14H,3,6H2,1-2H3/t11-/m0/s1 |
InChI Key |
HXUCUBFRFKTNGG-NSHDSACASA-N |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=NC=C2)OC)O |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=NC=C2)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Benzyl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B14882510.png)
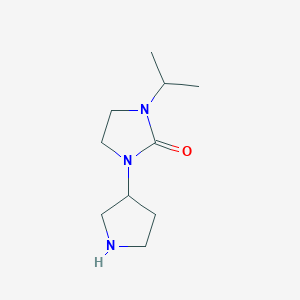
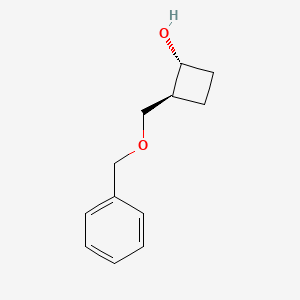

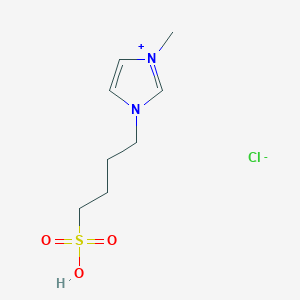
![3-(Furan-2-yl)imidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B14882532.png)
![3-[(n-Hexyloxy)methyl]phenylZinc bromide](/img/structure/B14882533.png)





